1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Description
1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5) is a heterocyclic compound featuring an imidazoline-2-thione core substituted with a para-trifluoromethylphenyl group. Its molecular formula is C₁₀H₇N₂F₃S, with a molecular weight of 244.24 g/mol .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKXLKPQGIDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169847 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-18-5 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into different imidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thione moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)imidazoline-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ortho- and Meta-Trifluoromethylphenyl Derivatives
- 1-(3-Trifluoromethylphenyl)imidazoline-2-thione (CAS 14441-90-8):
Key Insight : The para-CF₃ derivative is often preferred in drug design due to optimal electronic effects and minimal steric interference .
Comparison with Halogen-Substituted Analogs
Fluorophenyl Derivatives
- 1-(4-Fluorophenyl)imidazoline-2-thione (CAS 17452-07-2):
Chlorophenyl Derivatives
- 1-(4-Chlorophenyl)imidazoline-2-thione (CAS 21441-24-7):
Key Insight : The -CF₃ group in the target compound enhances both electronic withdrawal and lipophilicity compared to halogen substituents, making it advantageous for receptor binding in medicinal chemistry .
Comparison with Other Electron-Withdrawing Groups
Nitrophenyl Derivatives
- 1-(4-Nitrophenyl)imidazoline-2-thione (CAS 155655-99-5): The nitro (-NO₂) group is a stronger electron-withdrawing group than -CF₃, but it may introduce instability under reducing conditions or metabolic pathways .
Key Insight: While -NO₂ derivatives exhibit higher reactivity, the -CF₃ group offers a better balance of stability and electronic effects for industrial applications .
Physicochemical Properties Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 1-(4-CF₃-Ph)imidazoline-2-thione (17452-18-5) | C₁₀H₇N₂F₃S | 244.24 | Not reported | Not reported | Not reported |
| 1-(4-F-Ph)imidazoline-2-thione (17452-07-2) | C₉H₇FN₂S | 194.23 | 207 | 292.1 | 1.4 |
| 1-(4-Cl-Ph)imidazoline-2-thione (21441-24-7) | C₉H₇ClN₂S | 210.68 | Not reported | Not reported | Not reported |
Note: Data gaps highlight areas requiring further experimental characterization .
Biological Activity
1-(4-Trifluoromethylphenyl)imidazoline-2-thione, with the molecular formula C₁₀H₇F₃N₂S and a molecular weight of approximately 244.24 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential therapeutic properties, supported by research findings and data tables.
Overview of Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity.
- Antifungal Activity : Preliminary studies suggest it may also possess antifungal properties.
- Anticonvulsant Effects : Some investigations have reported weak anticonvulsant activity, indicating potential applications in neurological disorders.
Antimicrobial Activity
A notable study highlighted the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing the compound's potency.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 250 | Bacteriostatic |
| Bacillus cereus | 125 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
| Klebsiella pneumoniae | 62.5 | Bactericidal |
These results indicate that the compound is particularly effective against certain strains, suggesting its potential role as an antimicrobial agent in clinical settings .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promise in antifungal applications. A study on its efficacy against common fungal pathogens revealed that it could inhibit fungal growth effectively, although specific MIC values were not detailed in the reviewed literature .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes.
- Enzyme Modulation : Inside the cell, it interacts with various enzymes and proteins, potentially modulating their activity and influencing metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- A pharmacological study published in Pharmacology, Biochemistry, and Behavior explored the anticonvulsant properties of imidazoline derivatives, including this compound. This study found weak anticonvulsant effects in animal models, suggesting further research is warranted to explore therapeutic applications in epilepsy .
- Another research article focused on synthesizing novel Mannich bases derived from imidazoline compounds. The study demonstrated that modifications to the imidazoline structure could enhance biological activity, indicating a pathway for developing more effective derivatives .
Future Directions
Given the promising biological activities observed, future research should focus on:
- Conducting extensive pharmacological studies to confirm the efficacy and safety of this compound in clinical settings.
- Exploring structure-activity relationships (SAR) to design more potent derivatives.
- Investigating the compound's interactions with specific molecular targets to elucidate its mechanism of action further.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Trifluoromethylphenyl)imidazoline-2-thione, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, imidazoline-thione derivatives are often prepared by reacting thiourea analogs with α-halo ketones or aldehydes under reflux conditions in polar aprotic solvents like THF . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases to track intermediates .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures .
- Purity Validation :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~8–10 min .
- NMR : Confirm absence of residual solvents (e.g., THF at δ 1.7–1.8 ppm) and byproducts like unreacted thiourea (δ 7.5–8.5 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm thione (C=S) stretch at 1200–1250 cm⁻¹ and N–H vibrations (imidazoline ring) at 3200–3400 cm⁻¹ .
- ¹H/¹³C NMR :
- Aromatic protons (4-trifluoromethylphenyl group): δ 7.6–8.1 ppm (doublets, J = 8–10 Hz).
- Imidazoline-thione protons: δ 3.8–4.2 ppm (CH₂ groups) and δ 10–12 ppm (NH, broad singlet) .
- Mass Spectrometry : Exact mass [M+H]⁺ = 263.04 (calc. 263.05) using ESI-QTOF .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
The compound may exist as thione (C=S) or thiol (C–SH) tautomers. Single-crystal X-ray diffraction (SC-XRD) is definitive:
Q. How should researchers address contradictory bioactivity data in antimicrobial assays?
Conflicting results (e.g., MIC values varying by >10 µg/mL across studies) may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., fluconazole for fungi) .
- Solvent Effects : Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare triplicate data across multiple concentrations .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Degradation Pathways : Hydrolysis of the imidazoline ring at pH > 7.5 or photodegradation under UV light .
- Stabilization Methods :
Data Analysis and Contradiction Resolution
Q. How can computational methods predict reactivity for derivatization?
- DFT Calculations :
- Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51, binding affinity ≤−8.0 kcal/mol) .
Q. What analytical workflows resolve conflicting solubility data in polar vs. nonpolar solvents?
-
Solubility Screening :
Solvent Solubility (mg/mL) Method DMSO 25.3 ± 1.2 UV-Vis (λ = 280 nm) Ethanol 8.7 ± 0.9 Gravimetric Hexane <0.1 HPLC -
Confounding Factors :
- Impurities (e.g., residual salts) inflate solubility in DMSO .
- Sonication time (≥30 min) improves dispersion in ethanol .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
